![molecular formula C9H17NO4 B14300877 2-[(Ethoxycarbonyl)amino]butyl acetate CAS No. 113770-75-5](/img/structure/B14300877.png)
2-[(Ethoxycarbonyl)amino]butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethoxycarbonyl)amino]butyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes an ethoxycarbonyl group and an amino group attached to a butyl acetate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]butyl acetate typically involves the esterification of butyl acetate with an ethoxycarbonyl-protected amine. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethoxycarbonyl)amino]butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Amines under mild heating.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Butyl alcohol and ethoxycarbonyl-protected amine.
Aminolysis: Corresponding amide.
Reduction: Butyl alcohol and ethoxycarbonyl-protected amine.
Wissenschaftliche Forschungsanwendungen
2-[(Ethoxycarbonyl)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-[(Ethoxycarbonyl)amino]butyl acetate involves the hydrolysis of the ester bond to release the active amine and carboxylic acid. This process is catalyzed by esterases in biological systems. The released amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacks the amino group.
Butyl acetate: Similar ester backbone but without the ethoxycarbonyl and amino groups.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Uniqueness
2-[(Ethoxycarbonyl)amino]butyl acetate is unique due to the presence of both an ethoxycarbonyl group and an amino group, which confer distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and butyl acetate. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
113770-75-5 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(ethoxycarbonylamino)butyl acetate |
InChI |
InChI=1S/C9H17NO4/c1-4-8(6-14-7(3)11)10-9(12)13-5-2/h8H,4-6H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
AOXADJZOTKBZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


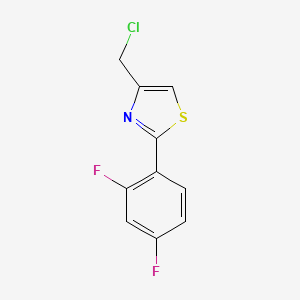
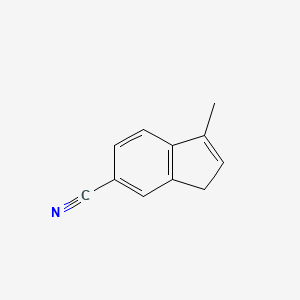
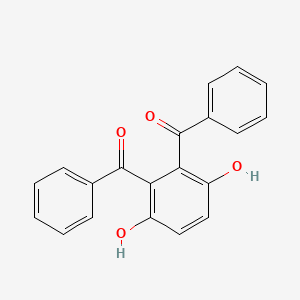
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
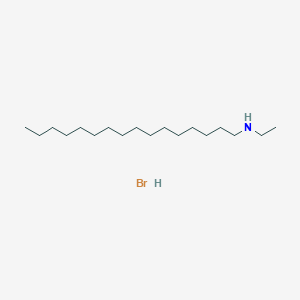
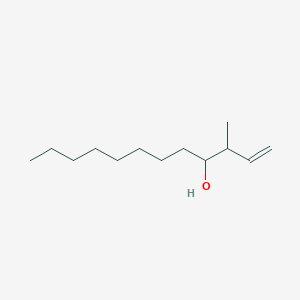
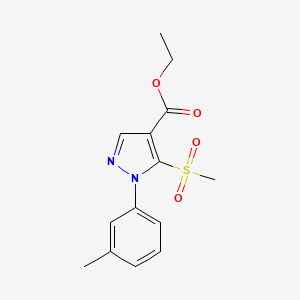
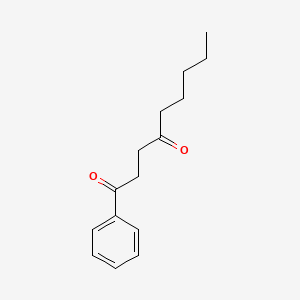
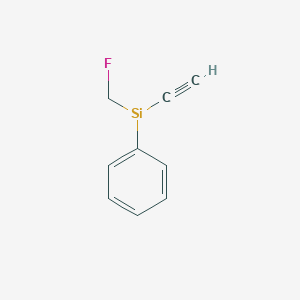
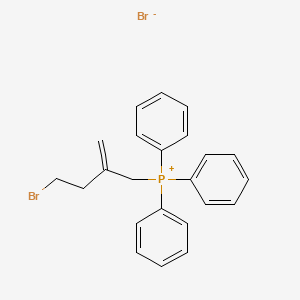

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
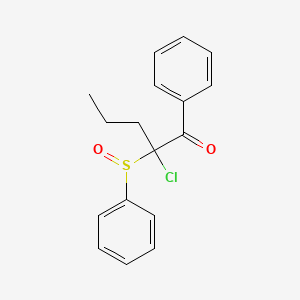
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
